molecular formula C12H11BrN2 B13119703 5-(Bromomethyl)-2-(o-tolyl)pyrimidine

5-(Bromomethyl)-2-(o-tolyl)pyrimidine

Cat. No.: B13119703
M. Wt: 263.13 g/mol
InChI Key: CTJJOAWBYKGZTD-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-(o-tolyl)pyrimidine ( 875777-66-5) is a high-purity chemical building block with the molecular formula C12H11BrN2 and a molecular weight of 263.13. It features a pyrimidine core, a privileged scaffold in medicinal chemistry due to its presence in a wide range of bioactive molecules and FDA-approved drugs . The reactive bromomethyl group (-CH2Br) on the pyrimidine ring makes this compound a versatile intermediate for further synthetic modifications, enabling the construction of more complex molecules for pharmaceutical research . Pyrimidine derivatives are extensively investigated for their diverse biological activities. Recent scientific literature highlights the significant research interest in substituted pyrimidines as potential therapeutic agents. For instance, such compounds are being explored as novel bone anabolic agents for treating osteoporosis, with some derivatives promoting osteogenesis by upregulating osteogenic gene expression via the BMP2/SMAD1 signaling pathway . Furthermore, pyrimidine-based molecular frameworks are key structures in the design of new antitubercular agents, targeting enzymes like InhA in Mycobacterium tuberculosis to combat multidrug-resistant strains . This compound is intended for research applications as a synthetic intermediate in these and other drug discovery efforts. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11BrN2

Molecular Weight

263.13 g/mol

IUPAC Name

5-(bromomethyl)-2-(2-methylphenyl)pyrimidine

InChI

InChI=1S/C12H11BrN2/c1-9-4-2-3-5-11(9)12-14-7-10(6-13)8-15-12/h2-5,7-8H,6H2,1H3

InChI Key

CTJJOAWBYKGZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)CBr

Origin of Product

United States

Synthetic Methodologies for 5 Bromomethyl 2 O Tolyl Pyrimidine and Its Analogues

Direct Synthesis Strategies for Bromomethyl-Substituted Pyrimidines

Directly constructing the 5-(bromomethyl)-2-(o-tolyl)pyrimidine scaffold involves the formation of the pyrimidine (B1678525) ring from acyclic precursors that already contain the necessary carbon and nitrogen atoms, along with the key substituents or their immediate precursors.

Cyclocondensation Reactions Employing Halogenated Precursors

The Pinner synthesis is a classical and versatile method for the preparation of pyrimidines, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.comscispace.com To synthesize 2-(o-tolyl)pyrimidine (B2768198) derivatives, o-tolylamidine can be employed as the amidine component. The choice of the 1,3-dicarbonyl compound is crucial for introducing the desired substituent at the 5-position.

For the direct synthesis of a precursor to this compound, a 1,3-dicarbonyl compound bearing a functional group at the C2 position that can be readily converted to a bromomethyl group is required. For instance, the condensation of o-tolylamidine with a 2-(halomethyl) or 2-(hydroxymethyl) substituted 1,3-dicarbonyl compound could provide a direct route to the target scaffold.

A plausible synthetic route could involve the reaction of o-tolylamidine hydrochloride with a suitably substituted 1,3-dicarbonyl compound, such as 2-(bromomethyl)-1,3-propanedial or a protected form thereof. The reaction is typically carried out in the presence of a base to liberate the free amidine for the cyclization to proceed.

Reactant 1Reactant 2ConditionsProductYield (%)
o-Tolylamidine2-Bromo-1,3-propanedialBase, Reflux5-Bromo-2-(o-tolyl)pyrimidineNot Reported
o-Tolylamidine2-Methyl-1,3-propanedialBase, Reflux5-Methyl-2-(o-tolyl)pyrimidineNot Reported

Multicomponent Reaction Approaches for Pyrimidine Core Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines in a one-pot process. mdpi.com These reactions involve the combination of three or more starting materials to form a product that contains portions of all the initial reactants.

A potential MCR strategy for the synthesis of 2-(o-tolyl)pyrimidine derivatives could involve the reaction of o-tolylbenzamidine, an aldehyde, and a compound containing an active methylene group, such as malononitrile. While this approach is powerful for generating diverse pyrimidine libraries, the direct incorporation of a bromomethyl group at the 5-position via an MCR can be challenging due to the reactivity of the bromomethyl moiety under typical MCR conditions.

A more feasible approach would be to utilize an MCR to synthesize a stable precursor, such as a 5-cyano or 5-ethoxycarbonyl-2-(o-tolyl)pyrimidine, which can then be chemically transformed into the desired 5-bromomethyl derivative in subsequent steps.

Component 1Component 2Component 3CatalystProduct
o-TolylamidineFormaldehydeEthyl CyanoacetateAcid or BaseEthyl 2-amino-5-cyano-4-(o-tolyl)pyrimidine-6-carboxylate

Post-Synthetic Introduction and Transformation of the Bromomethyl Group

This strategy involves the initial synthesis of a 2-(o-tolyl)pyrimidine scaffold with a suitable precursor group at the 5-position, which is then converted to the bromomethyl group in a subsequent step. This approach is often more practical as it avoids the use of potentially unstable brominated starting materials in the ring-forming reactions.

Targeted Bromination Procedures on Pyrimidine Scaffolds

A common and effective method for the introduction of a bromomethyl group is the radical bromination of a corresponding methyl-substituted pyrimidine. The synthesis of 5-methyl-2-(o-tolyl)pyrimidine can be achieved through a Pinner reaction using o-tolylamidine and acetylacetone. Once the 5-methyl-2-(o-tolyl)pyrimidine is obtained, the methyl group can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. masterorganicchemistry.comorganic-chemistry.orgmanac-inc.co.jp This reaction proceeds via a free radical mechanism at the benzylic-like position of the methyl group attached to the pyrimidine ring. nih.gov

Starting MaterialReagentInitiatorConditionsProductYield (%)
5-Methyl-2-(o-tolyl)pyrimidineN-Bromosuccinimide (NBS)AIBNCCl4, RefluxThis compoundNot Reported
5-Methyl-2-phenylpyrimidineN-Bromosuccinimide (NBS)Benzoyl PeroxideCCl4, Light5-(Bromomethyl)-2-phenylpyrimidineGood

The selectivity of this reaction for the methyl group at the 5-position is generally high due to the stability of the resulting radical intermediate.

Derivatization from Other Halomethyl Pyrimidine Analogues

Another post-synthetic modification strategy involves the synthesis of a 5-hydroxymethyl-2-(o-tolyl)pyrimidine intermediate. This can be prepared by the reduction of a 5-formyl or 5-carboxy-2-(o-tolyl)pyrimidine. The synthesis of 5-hydroxymethylpyrimidines has been reported through the reduction of the corresponding esters using reducing agents like lithium aluminum hydride (LiAlH4). nih.gov

Once the 5-hydroxymethyl-2-(o-tolyl)pyrimidine is obtained, the hydroxyl group can be converted to a bromine atom using standard halogenating agents. Common reagents for this transformation include phosphorus tribromide (PBr3) or a combination of carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), known as the Appel reaction.

Starting MaterialReagentConditionsProduct
5-Hydroxymethyl-2-(o-tolyl)pyrimidinePBr3Anhydrous solventThis compound
5-Hydroxymethyl-2-(o-tolyl)pyrimidineCBr4, PPh3Anhydrous CH2Cl2This compound

This two-step approach, involving reduction followed by bromination, provides a reliable and often high-yielding route to the target compound.

Synthesis of Pyrimidine Analogues with ortho-Tolyl Substituents

The synthesis of pyrimidine analogues bearing an ortho-tolyl group at various positions can be efficiently achieved using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. scispace.comnih.govrsc.org This reaction involves the coupling of a halogenated pyrimidine with an organoboron reagent, in this case, o-tolylboronic acid or its esters.

To synthesize 2-(o-tolyl)pyrimidine analogues, a 2-halopyrimidine, such as 2-chloropyrimidine or 2-bromopyrimidine, can be coupled with o-tolylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.

For the synthesis of this compound, a potential strategy would involve the Suzuki coupling of a 2-halo-5-(bromomethyl)pyrimidine with o-tolylboronic acid. However, the reactivity of the bromomethyl group under the coupling conditions needs to be considered, as it could potentially undergo side reactions. A more robust approach would be to perform the Suzuki coupling on a 2-halo-5-methylpyrimidine, followed by the bromination of the methyl group as described in section 2.2.1.

Pyrimidine SubstrateBoronic AcidCatalystBaseProduct
2-Chloropyrimidineo-Tolylboronic acidPd(PPh3)4K2CO32-(o-Tolyl)pyrimidine
2-Chloro-5-methylpyrimidineo-Tolylboronic acidPd(dppf)Cl2Na2CO35-Methyl-2-(o-tolyl)pyrimidine

This approach allows for the modular synthesis of a wide array of 2-arylpyrimidine analogues by simply varying the boronic acid coupling partner.

Chemical Reactivity and Transformation Mechanisms of 5 Bromomethyl 2 O Tolyl Pyrimidine

Nucleophilic Substitution Pathways at the Bromomethyl Center

The primary site of reactivity on 5-(Bromomethyl)-2-(o-tolyl)pyrimidine is the bromomethyl group. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This reactivity is central to the utility of the compound as a building block in the synthesis of more complex molecules.

Reactivity with Nitrogen-based Nucleophiles (e.g., amines)

The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, readily yields the corresponding aminomethyl derivatives. These reactions typically proceed via an S(_N)2 mechanism, where the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The reaction conditions, including the solvent and temperature, can be optimized to achieve high yields of the desired products.

Table 1: Examples of Reactions with Nitrogen-based Nucleophiles

NucleophileProductTypical Reaction Conditions
Ammonia5-(Aminomethyl)-2-(o-tolyl)pyrimidineEthanolic ammonia, room temperature
Piperidine5-(Piperidin-1-ylmethyl)-2-(o-tolyl)pyrimidineAcetonitrile, K₂CO₃, reflux
Aniline5-(Phenylaminomethyl)-2-(o-tolyl)pyrimidineDMF, NaH, 0 °C to room temperature

Reactivity with Oxygen-based Nucleophiles (e.g., alkoxides)

Oxygen-based nucleophiles, such as alkoxides and phenoxides, react with this compound to form ether linkages. These reactions are typically carried out under basic conditions to generate the more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol. The choice of base and solvent is crucial to prevent side reactions, such as elimination.

Table 2: Examples of Reactions with Oxygen-based Nucleophiles

NucleophileProductTypical Reaction Conditions
Sodium methoxide5-(Methoxymethyl)-2-(o-tolyl)pyrimidineMethanol, room temperature
Sodium phenoxide5-(Phenoxymethyl)-2-(o-tolyl)pyrimidineTHF, room temperature
Potassium acetate[2-(o-Tolyl)pyrimidin-5-yl]methyl acetateDMF, 80 °C

Reactivity with Sulfur-based Nucleophiles (e.g., thiols)

Sulfur-based nucleophiles, like thiols and thiophenols, are highly effective in displacing the bromide from this compound, leading to the formation of thioethers. These reactions often proceed rapidly and with high yields due to the high nucleophilicity of sulfur.

Table 3: Examples of Reactions with Sulfur-based Nucleophiles

NucleophileProductTypical Reaction Conditions
Sodium thiomethoxide5-[(Methylthio)methyl]-2-(o-tolyl)pyrimidineEthanol, 0 °C to room temperature
Thiophenol5-[(Phenylthio)methyl]-2-(o-tolyl)pyrimidineAcetone, K₂CO₃, reflux
Potassium thioacetateS-{[2-(o-Tolyl)pyrimidin-5-yl]methyl} ethanethioateEthanol, reflux

Reactivity with Carbon-based Nucleophiles

Carbon-based nucleophiles, such as cyanides and enolates, can also participate in substitution reactions with this compound to form new carbon-carbon bonds. These reactions are fundamental for extending the carbon framework of the molecule. For instance, reaction with sodium cyanide introduces a nitrile group, which can be a precursor for various other functional groups.

Metal-Catalyzed Cross-Coupling Reactions Involving Bromopyrimidine Moieties

While the primary focus of this article is the reactivity of the bromomethyl group, it is important to note that if a bromine atom were present on the pyrimidine (B1678525) ring itself, it would open up pathways for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.govnih.govmdpi.com In a hypothetical scenario where this compound also contained a bromo substituent on the pyrimidine ring (e.g., at the 4- or 6-position), this position would be amenable to Suzuki-Miyaura coupling. nih.gov

The reaction would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water). nih.gov The choice of reaction conditions is critical for achieving high yields and selectivity.

Table 4: Hypothetical Suzuki-Miyaura Coupling of a Bromopyrimidine Derivative

ReactantCoupling Partner (Boronic Acid)Potential ProductTypical Catalyst/Base/Solvent
4-Bromo-5-(bromomethyl)-2-(o-tolyl)pyrimidinePhenylboronic acid5-(Bromomethyl)-4-phenyl-2-(o-tolyl)pyrimidinePd(PPh₃)₄ / Na₂CO₃ / Toluene:Ethanol:Water
4-Bromo-5-(bromomethyl)-2-(o-tolyl)pyrimidineThiophene-2-boronic acid5-(Bromomethyl)-4-(thiophen-2-yl)-2-(o-tolyl)pyrimidinePdCl₂(dppf) / K₂CO₃ / Dioxane:Water

These protocols allow for the introduction of a wide range of aryl and heteroaryl substituents onto the pyrimidine core, significantly expanding the molecular diversity that can be achieved from this class of compounds.

Heck Reactions and Other Palladium-Catalyzed Processes

The bromomethyl group at the 5-position of the pyrimidine ring in this compound serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. cem.com While specific studies on the Heck reaction involving this exact compound are not extensively detailed in the provided search results, the reactivity of similar benzylic bromides in palladium-catalyzed processes provides a strong basis for predicting its behavior. d-nb.infonih.gov

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. researchgate.net For this compound, the anticipated reaction would involve the oxidative addition of the C-Br bond to a Pd(0) species, forming a benzylpalladium(II) complex. This intermediate can then undergo migratory insertion with an alkene, followed by β-hydride elimination to yield the coupled product and regenerate the Pd(0) catalyst. princeton.edu The regioselectivity of the alkene insertion is generally governed by steric factors, with the organic group transferring to the less substituted carbon of the double bond. princeton.edu

Beyond the Heck reaction, other palladium-catalyzed processes like the Suzuki-Miyaura coupling are highly relevant. d-nb.infonih.govmdpi.com This reaction couples the bromomethyl derivative with an organoboron reagent, such as an arylboronic acid, to form a new carbon-carbon bond. The catalytic cycle is similar, involving oxidative addition, transmetalation with the boronic acid, and reductive elimination. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.netmdpi.com For instance, Pd(PPh₃)₄ is a commonly used catalyst for Suzuki couplings of bromo derivatives. d-nb.infonih.gov

The following table summarizes potential palladium-catalyzed reactions involving this compound based on analogous transformations:

Reaction NameCoupling PartnerPotential Product StructureCatalyst System (Example)
Heck ReactionAlkene (e.g., Styrene)5-(2-Phenylethenyl)-2-(o-tolyl)pyrimidinePd(OAc)₂, PPh₃, Base (e.g., Et₃N)
Suzuki-Miyaura CouplingArylboronic Acid (e.g., Phenylboronic acid)5-(Phenylmethyl)-2-(o-tolyl)pyrimidinePd(PPh₃)₄, Base (e.g., K₂CO₃)
Sonogashira CouplingTerminal Alkyne (e.g., Phenylacetylene)5-(2-Phenylethynyl)-2-(o-tolyl)pyrimidinePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Stille CouplingOrganostannane (e.g., Tributyl(phenyl)stannane)5-(Phenylmethyl)-2-(o-tolyl)pyrimidinePd(PPh₃)₄

These palladium-catalyzed reactions offer a versatile platform for the structural modification of this compound, enabling the synthesis of a wide array of derivatives with potentially interesting biological and material properties. The reactivity of the bromomethyl group in these transformations is a key feature of its chemical profile.

Redox Chemistry of Pyrimidine and Bromomethyl Functionalities

The redox chemistry of this compound is characterized by the distinct reactivity of its two main functional components: the substituted pyrimidine ring and the bromomethyl group.

Oxidation Pathways of Substituted Pyrimidines

The pyrimidine ring, being an electron-deficient heterocycle, is generally resistant to oxidation. However, substituents on the ring can significantly influence its reactivity. While direct oxidation of the pyrimidine ring in this compound is not a common transformation, the bromomethyl group is susceptible to oxidation.

Oxidation of the bromomethyl group can lead to the corresponding aldehyde, 5-formyl-2-(o-tolyl)pyrimidine. This transformation can be achieved using various oxidizing agents. For instance, reactions of similar 6-bromomethylpyrimidinediones with the sodium salt of 2-nitropropane (B154153) have been shown to yield 6-formyl derivatives. jst.go.jp Another approach could involve the use of reagents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.

Further oxidation of the aldehyde would yield the corresponding carboxylic acid, 2-(o-tolyl)pyrimidine-5-carboxylic acid. This can be accomplished using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents.

The following table outlines the potential oxidation products of the bromomethyl functionality:

Starting MaterialOxidizing Agent (Example)Product
This compoundSodium salt of 2-nitropropane5-Formyl-2-(o-tolyl)pyrimidine
5-Formyl-2-(o-tolyl)pyrimidinePotassium permanganate2-(o-tolyl)pyrimidine-5-carboxylic acid

Reduction Strategies for Bromomethyl Pyrimidines

The bromomethyl group is readily susceptible to reduction. A common strategy involves the replacement of the bromine atom with a hydrogen atom, effectively converting the bromomethyl group to a methyl group, yielding 5-methyl-2-(o-tolyl)pyrimidine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or by using hydride reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst.

Another reduction pathway involves the reductive coupling of two molecules, which is less common but conceivable under specific conditions. The pyrimidine ring itself is generally resistant to reduction under mild conditions that would reduce the bromomethyl group.

Intramolecular Rearrangements and Carbon-Carbon Bond Cleavage Reactions

While intramolecular rearrangements are not a prominently reported feature of this compound itself, the pyrimidine core can participate in such transformations under specific conditions, often leading to significant structural changes.

One notable rearrangement applicable to pyrimidine derivatives is the Dimroth rearrangement. nih.gov This typically involves the ring opening of the pyrimidine heterocycle by a nucleophile, followed by rotation and subsequent ring closure to form an isomer. nih.gov For the Dimroth rearrangement to occur, specific functional groups are usually required on the pyrimidine ring, such as an exocyclic imino or amino group, which are not present in the parent structure of this compound. nih.gov However, derivatives of this compound could potentially undergo such rearrangements. The process is often influenced by pH and temperature. nih.gov

Carbon-carbon bond cleavage is a more drastic transformation and generally requires significant energy input or specific reagents. In some substituted pyrimidinediones, treatment with an excess of the sodium salt of 2-nitropropane has been shown to lead to C-C bond cleavage, resulting in the formation of 6-unsubstituted pyrimidinediones. jst.go.jp This suggests that under certain nucleophilic conditions, the bond between the pyrimidine ring and the bromomethyl group (or its derivatives) could be susceptible to cleavage. Radical-mediated reactions are also a known method for inducing C-C bond cleavage in various organic molecules. rsc.org

While specific examples for this compound are not available, the general principles of pyrimidine chemistry suggest that intramolecular rearrangements and C-C bond cleavage are plausible but would likely require specific functionalization of the molecule and carefully chosen reaction conditions.

Applications of 5 Bromomethyl 2 O Tolyl Pyrimidine in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Frameworks

The true synthetic value of 5-(Bromomethyl)-2-(o-tolyl)pyrimidine lies in the high reactivity of the bromomethyl (-CH₂Br) group. This functional group acts as a potent electrophile, making the molecule an excellent substrate for introducing the 2-(o-tolyl)pyrimidine (B2768198) moiety into larger, more complex structures via nucleophilic substitution reactions.

Fused heterocyclic systems containing a pyrimidine (B1678525) ring are of great interest in medicinal chemistry due to their diverse biological activities. nih.govrsc.orgjocpr.com Pyrazolo[1,5-a]pyrimidines and pyrido[2,3-d]pyrimidines are prominent examples of such scaffolds, known to be inhibitors of various protein kinases. nih.govnih.govnih.gov

The synthesis of these fused systems typically involves the cyclocondensation of a pyrimidine or its precursor with another heterocyclic fragment. nih.govmdpi.com While established routes for pyrazolo[1,5-a]pyrimidines often utilize 5-aminopyrazoles as key starting materials, a molecule like this compound could theoretically be employed in multi-step synthetic strategies. For instance, it could alkylate a suitable nucleophilic partner, introducing the pyrimidine unit, which is then followed by subsequent intramolecular cyclization to form the desired fused ring system. Similarly, the construction of the pyrido[2,3-d]pyrimidine (B1209978) skeleton, which often starts from pyridine (B92270) or pyrimidine precursors, could potentially incorporate this compound to build the adjoining ring. nih.gov The reactive bromomethyl handle is key to forming the initial C-C or C-N bond required for the subsequent ring-closing reaction.

The most direct and widely applicable use of this compound is in the synthesis of diverse pyrimidine derivatives through nucleophilic substitution. The bromine atom is an excellent leaving group, allowing for the facile introduction of a wide array of functional groups at the 5-position's methyl carbon. This versatility enables the creation of libraries of novel compounds for various applications, from drug discovery to materials science.

The general reaction can be depicted as the treatment of this compound with a generic nucleophile (Nu⁻), leading to the substitution of bromide and the formation of a new carbon-nucleophile bond. This straightforward transformation allows for significant molecular diversification from a single advanced intermediate.

Table 1: Potential Multifunctionalized Pyrimidine Derivatives via Nucleophilic Substitution
Nucleophile (Nu-H)Introduced Functional Group (-CH₂-Nu)Resulting Compound Class
Amine (R₂NH)-CH₂-NR₂Substituted Amines
Alcohol (ROH)-CH₂-OREthers
Thiol (RSH)-CH₂-SRThioethers
Cyanide (NaCN)-CH₂-CNNitriles
Azide (NaN₃)-CH₂-N₃Azides
Phenoxide (ArOH)-CH₂-OArAryl Ethers

Role in the Development of Functional Materials

The unique electronic and chemical properties of the pyrimidine ring, combined with the specific substituents of this compound, make it a candidate for incorporation into novel functional materials.

The development of effective and environmentally benign fire retardants is a critical area of materials science. Halogenated organic compounds, particularly those containing bromine, are known to be highly effective flame retardants. nih.govmst.dk They function primarily in the gas phase by interrupting the radical chain reactions of combustion. Furthermore, nitrogen-containing heterocycles can contribute to flame retardancy through condensed-phase mechanisms, promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen. researchgate.net

This compound contains both bromine and nitrogen, making it a promising candidate for a flame retardant additive. The reactive bromomethyl group allows it to act as a reactive flame retardant, meaning it can be chemically bonded (copolymerized) into the backbone of a polymer. This covalent integration prevents the additive from leaching out over time, which is a significant environmental and health concern with traditional additive flame retardants.

Materials with strong nonlinear optical (NLO) responses are essential for modern technologies like optical data processing and telecommunications. nih.govtandfonline.com The design of NLO molecules often relies on creating a "push-pull" system, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge.

The pyrimidine ring is electron-deficient (an acceptor), while the o-tolyl group is a mild electron donor. nih.gov This inherent electronic asymmetry makes the 2-(o-tolyl)pyrimidine core a suitable scaffold for NLO materials. rsc.orgresearchgate.net The photophysical properties can be further tuned by modifying the 5-position. rsc.org Using the synthetic pathways described in section 4.1.2, the bromomethyl group can be converted into a variety of other substituents with different electronic properties, allowing for the fine-tuning of the molecule's hyperpolarizability—the key figure of merit for NLO performance. This strategic functionalization could lead to the development of new materials with tailored optical responses. nih.govrsc.org

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